(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE

Catalog No.
S1801224
CAS No.
137376-38-6
M.F
C14H31NO5Si
M. Wt
321.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE

CAS Number

137376-38-6

Product Name

(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE

IUPAC Name

tert-butyl N-(3-triethoxysilylpropyl)carbamate

Molecular Formula

C14H31NO5Si

Molecular Weight

321.48 g/mol

InChI

InChI=1S/C14H31NO5Si/c1-7-17-21(18-8-2,19-9-3)12-10-11-15-13(16)20-14(4,5)6/h7-12H2,1-6H3,(H,15,16)

InChI Key

SGGGQXKYTPWHOA-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)OC(C)(C)C)(OCC)OCC

Surface Modification:

Due to its dual functionality, (3-Triethoxysilylpropyl)-T-Butylcarbamate can be used for surface modification. The triethoxysilyl group (Si(OCH2CH3)3) can bond to inorganic substrates like glass or silica, while the tert-butylcarbamate group (OC(CH3)3) can react with organic molecules. This allows researchers to create surfaces with specific chemical functionalities, tailoring them for applications like:

  • Biosensors: By attaching biorecognition molecules like antibodies or enzymes to the modified surface, researchers can create biosensors for detecting specific biomolecules [].
  • Microfluidics: Surface modification can improve the performance of microfluidic devices used for manipulating and analyzing small fluid volumes [].

Organic-Inorganic Hybrid Materials:

(3-Triethoxysilylpropyl)-T-Butylcarbamate can be used as a building block for creating organic-inorganic hybrid materials. These materials combine the properties of organic and inorganic components, offering unique characteristics for various applications. Here are some potential areas of exploration:

  • Coatings: Organic-inorganic hybrid coatings can offer improved properties like scratch resistance, hydrophobicity, and adhesion [].
  • Drug Delivery: Hybrid materials can be designed for controlled drug delivery, allowing for sustained release or targeting specific cells [].

Polymer Synthesis:

The tert-butylcarbamate group in (3-Triethoxysilylpropyl)-T-Butylcarbamate can act as a protecting group in polymer synthesis. Protecting groups are temporary functional groups attached to reactive sites in molecules to prevent unwanted side reactions. The tert-butylcarbamate group can be easily removed under specific conditions, allowing for controlled polymer chain growth [].

Bioconjugation:

The reactive functionalities of (3-Triethoxysilylpropyl)-T-Butylcarbamate can be utilized for bioconjugation, a technique for linking biomolecules like proteins or peptides to other molecules or surfaces. This allows researchers to create novel materials for applications like:

  • Targeted therapies: Bioconjugated molecules can be designed to target specific cells or tissues for drug delivery [].
  • Bioimaging: Bioconjugated probes can be used to visualize biological processes within cells or tissues [].

(3-Triethoxysilylpropyl)-t-butylcarbamate is a silane compound characterized by its triethoxysilyl group attached to a propyl chain and a tert-butyl carbamate functional group. Its molecular formula is C${14}$H${31}$NO$_{5}$Si, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and silicon elements. This compound plays a crucial role as a coupling agent and surface modifier, enhancing the adhesion between organic materials and inorganic substrates, particularly in composite materials.

The reactivity of (3-triethoxysilylpropyl)-t-butylcarbamate is primarily attributed to its functional groups:

  • Hydrolysis: The triethoxysilane group can undergo hydrolysis in the presence of moisture, resulting in the formation of silanol groups (Si-OH) that can further condense to form siloxane bonds (Si-O-Si) with other silanol groups or substrates.
  • Deprotection: The tert-butyl carbamate group can be deprotected under acidic or basic conditions, releasing tert-butylamine and leaving behind an amine functional group .

These reactions enable the compound to interact effectively with various substrates, enhancing mechanical properties in composite materials.

Research indicates that (3-triethoxysilylpropyl)-t-butylcarbamate exhibits bioactivity that can improve the compatibility of biopolymers with natural fibers. In particular, it has been shown to enhance the adhesion of wheat gluten to coconut fiber composites, suggesting potential applications in biodegradable materials . This bioactivity is significant for developing eco-friendly composite materials that leverage natural fibers.

The synthesis of (3-triethoxysilylpropyl)-t-butylcarbamate typically involves several steps:

  • Reaction of Silane and Amine: The primary method involves mixing 3-triethoxysilyl propanol with tert-butylamine in an appropriate solvent and heating the mixture to facilitate the reaction .
  • Use of Isocyanates: Another method includes reacting isocyanatosilanes with tert-butyl alcohol. This reaction can occur under various conditions, including the presence of catalysts to enhance yield and reaction rates .
  • Hydrosilation: The compound can also be synthesized via hydrosilation reactions involving alkenyl isocyanates and hydridosilanes .

These methods allow for flexibility in synthesizing the compound based on desired properties and applications.

(3-Aminopropyl)triethoxysilaneAmino groupAdhesion promoters for coatingsN-(3-Trimethoxysilylpropyl)ureaUrea groupUsed in adhesives for improved mechanical strength(3-Glycidyloxypropyl)trimethoxysilaneEpoxy groupEnhances bonding in epoxy resins

Uniqueness

(3-Triethoxysilylpropyl)-t-butylcarbamate is unique due to its combination of a triethoxysilane moiety with a tert-butyl carbamate group. This combination allows it to act effectively as both a coupling agent and a protective moiety, providing enhanced compatibility with biopolymers while maintaining favorable mechanical properties.

Studies have shown that (3-triethoxysilylpropyl)-t-butylcarbamate significantly improves interfacial bonding in composites. For instance, its incorporation into wheat gluten-coconut fiber composites resulted in enhanced tensile strength and durability compared to untreated composites. This improvement is attributed to better adhesion facilitated by the silane's chemical reactivity and functional groups.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

321.19714962 g/mol

Monoisotopic Mass

321.19714962 g/mol

Heavy Atom Count

21

General Manufacturing Information

Carbamic acid, N-[3-(triethoxysilyl)propyl]-, 1,1-dimethylethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types